molecular formula C25H26N4O B2868685 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide CAS No. 1223209-04-8

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

Cat. No. B2868685
CAS RN: 1223209-04-8
M. Wt: 398.51
InChI Key: ODVWDPPOOAIKNW-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include an indene group, a propynyl group, an amino group, and a pyrazole group. These groups are often found in biologically active compounds and could potentially interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and pyrazole rings would likely contribute to the overall rigidity of the molecule, while the propynyl and amino groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group could potentially participate in acid-base reactions, while the propynyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indene and pyrazole rings could potentially increase its lipophilicity, while the amino group could potentially contribute to its solubility in water .

Scientific Research Applications

Pharmaceutical Drug Development

The core structure of the compound, which includes an indole moiety, is a common feature in many pharmacologically active molecules. Research indicates that indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV , and antioxidant properties . This makes the compound a valuable candidate for the development of new therapeutic agents.

Antimicrobial and Antitubercular Agents

Compounds with an imidazole ring, similar to the one present in AKOS008135308, have been shown to possess potent antibacterial and antimycobacterial activities . This suggests potential applications in combating bacterial infections, including drug-resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Given the functional groups present in the molecule, it could potentially interact with a variety of biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its biological activity, the development of synthetic routes for its production, and the investigation of its physical and chemical properties. This could potentially lead to the discovery of new therapeutic applications for this compound .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-16-28(23-15-14-20-10-8-9-13-22(20)23)17-24(30)26-25-18(2)27-29(19(25)3)21-11-6-5-7-12-21/h1,5-13,23H,14-17H2,2-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVWDPPOOAIKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN(CC#C)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

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